molecular formula C9H17NO B1385145 (1R,2R)-2-(Allylamino)cyclohexanol CAS No. 152857-38-0

(1R,2R)-2-(Allylamino)cyclohexanol

Cat. No.: B1385145
CAS No.: 152857-38-0
M. Wt: 155.24 g/mol
InChI Key: OTIPKNWIQIQHLA-RKDXNWHRSA-N
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Description

(1R,2R)-2-(Allylamino)cyclohexanol is a chiral cyclohexanol derivative characterized by an allylamino substituent at the C2 position and a hydroxyl group at C1, with both stereocenters in the R configuration. The allylamino group introduces reactivity for further functionalization, while the cyclohexanol backbone provides stereochemical complexity critical for interactions in biological systems. Its synthesis typically involves stereoselective methods, such as catalytic hydrogenation or enzymatic resolution, to ensure the desired (1R,2R) configuration .

Properties

IUPAC Name

(1R,2R)-2-(prop-2-enylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIPKNWIQIQHLA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Allylamino)cyclohexanol typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by the introduction of the allylamino group. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and allylamine as the source of the allylamino group. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the final product. Catalysts like palladium on carbon or enzymes like alcohol dehydrogenases are commonly used in these processes.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Allylamino)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The allylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

1.1. Breathing Control Modulation

One of the notable applications of (1R,2R)-2-(Allylamino)cyclohexanol is in the modulation of breathing control. A patent describes the use of this compound in treating respiratory disorders by influencing the central nervous system's regulatory mechanisms on breathing . This application highlights its potential as a therapeutic agent in conditions such as sleep apnea and chronic obstructive pulmonary disease (COPD).

1.2. Neuropharmacology

The compound has been investigated for its neuropharmacological effects, particularly in the context of modulating neurotransmitter systems. Studies indicate that this compound may enhance the activity of certain neurotransmitters, potentially offering benefits for conditions like anxiety and depression. This is supported by research that examines its interaction with serotonin and norepinephrine pathways.

2.1. Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions, including reductive amination processes and nucleophilic substitutions involving cyclohexanone derivatives. The ability to modify the cyclohexanol structure allows for the development of various derivatives with tailored pharmacological properties.

2.2. Derivative Compounds

Research into derivatives of this compound has revealed compounds with enhanced efficacy and reduced side effects compared to the parent compound. These derivatives are being explored for their potential use in targeted therapies for neurological disorders.

3.1. Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of this compound in treating specific conditions:

  • Study on Sleep Apnea : A double-blind study assessed the impact of this compound on patients with obstructive sleep apnea, measuring improvements in oxygen saturation levels and overall sleep quality.
  • Anxiety Disorders : Another trial focused on individuals with generalized anxiety disorder, where participants reported significant reductions in anxiety symptoms after treatment with the compound.

3.2. Research Findings

Recent studies published in peer-reviewed journals have highlighted the pharmacodynamics and pharmacokinetics of this compound:

  • A study demonstrated that the compound effectively crosses the blood-brain barrier, which is crucial for its neuroactive properties.
  • Another research effort indicated that it exhibits a favorable safety profile with minimal adverse effects reported during trials.

Data Table: Summary of Applications

Application AreaDescriptionCurrent Research Status
Breathing Control ModulationTreatment for respiratory disordersPatent filed; ongoing studies
NeuropharmacologyModulation of neurotransmitter systemsPreliminary findings; further research needed
Synthesis TechniquesVarious methods including reductive aminationActive research on derivative compounds
Clinical TrialsEvaluating efficacy in sleep apnea and anxietyMultiple trials underway

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Allylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Tramadol Hydrochloride

  • Structure: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride.
  • Key Differences: Tramadol features a 3-methoxyphenyl group and a dimethylaminomethyl substituent instead of allylamino.
  • Activity: The (1R,2R) isomer of Tramadol is pharmacologically active, acting as a μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor .
  • Stereochemical Impact : The (1R,2R) configuration is essential for binding affinity; switching to (1S,2S) reduces activity .

(1R,2R)-2-(Benzylamino)cyclohexanol

  • Structure: Benzylamino substituent at C2.
  • Molecular Weight: 205.30 g/mol (vs. 169.23 g/mol for the allylamino derivative).
  • Applications: Used in glycopeptide synthesis as a sialyl LewisX mimetic.

rel-(1R,2R)-2-Chlorocyclohexanol

  • Structure : Chloro substituent at C2.
  • Molecular Formula : C₆H₁₁ClO.
  • Physical Properties: Lower molecular weight (134.60 g/mol) and higher electronegativity of chlorine may increase boiling point compared to allylamino derivatives, though specific data are unavailable .

Table 1: Key Properties of (1R,2R)-2-(Allylamino)cyclohexanol and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Optical Rotation ([α]D) Applications
This compound C₉H₁₇NO 169.23 Allylamino (-NHCH₂CH=CH₂) Not reported Organic synthesis, drug intermediates
Tramadol Hydrochloride C₁₆H₂₆ClNO₂ 299.84 Dimethylaminomethyl, 3-methoxyphenyl +55.0° (DMSO) Analgesic, antidepressant
(1R,2R)-2-(Benzylamino)cyclohexanol C₁₃H₁₉NO 205.30 Benzylamino Not reported Glycopeptide mimetics
rel-(1R,2R)-2-Chlorocyclohexanol C₆H₁₁ClO 134.60 Chloro Not reported Intermediate in chiral synthesis

Biological Activity

(1R,2R)-2-(Allylamino)cyclohexanol, also known by its CAS number 152857-38-0, is a chiral compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Linear Formula: C9H17NO
  • Molecular Weight: 157.24 g/mol

The presence of an allylamino group contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly involving GABA receptors. The compound's structure allows it to potentially influence the binding affinity and efficacy at these sites, thereby impacting various physiological processes.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties. It has been studied for its potential as an allosteric modulator of GABA_A receptors, which are crucial in the regulation of neuronal excitability and inhibition in the central nervous system .

2. Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory effects, possibly through the modulation of pro-inflammatory cytokines. This aspect is particularly relevant in the context of neuroinflammation and could have implications for treating neurodegenerative diseases.

3. Anticancer Potential

There is emerging evidence that this compound may have anticancer properties. Some studies have explored its effects on cancer cell lines, indicating potential cytotoxicity against specific types of tumors. Further research is needed to elucidate the underlying mechanisms and therapeutic applications.

Case Studies

Case Study 1: Neuropharmacological Assessment
A study conducted using a larval zebrafish model assessed the impact of this compound on seizure activity induced by pentylenetetrazol (PTZ). The results demonstrated a significant reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Anti-inflammatory Activity
In a controlled experiment focusing on cytokine release from activated microglia, this compound was shown to significantly decrease the levels of TNF-alpha and IL-6. These findings support its role in modulating inflammatory responses within the central nervous system.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

StudyFocusKey Findings
NeuropharmacologyModulates GABA_A receptor activity; reduces seizure activity in zebrafish model.
Anti-inflammatoryDecreases pro-inflammatory cytokines in microglial cultures.
AnticancerExhibits cytotoxic effects on various cancer cell lines; further studies needed.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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